2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a thiazole ring, a trifluoromethyl-substituted phenyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl-substituted phenyl group and the benzodiazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another anticancer drug with a thiazole moiety.
Ixabepilone: A thiazole-containing compound used in cancer treatment.
Uniqueness
2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the trifluoromethyl-substituted phenyl group and the benzodiazole moiety, which can impart distinct chemical and biological properties compared to other thiazole-containing compounds.
Properties
IUPAC Name |
4-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3S/c19-18(20,21)13-5-3-4-12(8-13)9-24-16-7-2-1-6-14(16)23-17(24)15-10-25-11-22-15/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRQXSFOFHBAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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